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Compound of Interest

Compound Name: Dimethylolurea

Cat. No.: B1678115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of dimethylolurea using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear

Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols,

summarized quantitative data, and visual representations of the analytical workflows.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The infrared spectrum of dimethylolurea reveals characteristic absorption bands

corresponding to its various vibrational modes.

FTIR Spectral Data
The characteristic infrared absorption peaks for dimethylolurea are summarized in Table 1.

These values are compiled from various sources and represent the typical ranges for the

assigned functional groups.
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Wavenumber (cm⁻¹) Assignment Intensity

3347 - 3330 N-H Stretching Strong, Broad

3269 N-H Stretching Strong, Broad

3153
N-H Stretching (Hydrogen

Bonded)
Medium, Broad

3014
C-H Asymmetric Stretching

(CH₂)
Medium

2968 - 2960
C-H Symmetric Stretching

(CH₂)
Medium

1651 - 1630 C=O Stretching (Amide I) Strong

1560 - 1554 N-H Bending (Amide II) Strong

1248 C-N Stretching Medium

1047 C-O Stretching Strong

997 C-N Stretching Medium

Table 1: Summary of FTIR Spectral Data for Dimethylolurea. The data presented is a

consolidation of findings from multiple spectroscopic analyses.

Experimental Protocol for FTIR Analysis
The following protocol outlines the steps for acquiring an FTIR spectrum of dimethylolurea
using the KBr (potassium bromide) pellet method.

Materials and Equipment:

Dimethylolurea sample

Spectroscopic grade KBr powder, dried

Agate mortar and pestle

Pellet press die set
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Hydraulic press

FTIR spectrometer

Procedure:

Sample Preparation:

Thoroughly clean the agate mortar, pestle, and pellet press die set with a suitable solvent

(e.g., acetone) and ensure they are completely dry.

Weigh approximately 1-2 mg of the dimethylolurea sample.

Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.

Add both the sample and KBr to the agate mortar.

Grinding and Mixing:

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The

grinding should be thorough to ensure even distribution of the sample within the KBr

matrix.

Pellet Formation:

Transfer the powdered mixture into the sleeve of the pellet press die.

Assemble the die and place it in a hydraulic press.

Apply a pressure of approximately 8-10 tons for several minutes. It is often beneficial to

apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in

a more transparent pellet.

Spectral Acquisition:

Carefully remove the transparent or semi-transparent KBr pellet from the die.

Place the pellet in the sample holder of the FTIR spectrometer.
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Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of

4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted

from the sample spectrum.

Experimental Workflow for FTIR Analysis

Sample Preparation

Pellet Formation Spectral Acquisition

Weigh Dimethylolurea (1-2 mg)

Grind and Mix in Agate Mortar

Weigh KBr (100-200 mg)

Load Powder into DieHomogeneous Powder Apply Pressure (8-10 tons) Place Pellet in SpectrometerTransparent Pellet Acquire FTIR Spectrum Data AnalysisFTIR Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of dimethylolurea via the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the

elucidation of the molecular structure.

NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for dimethylolurea, typically recorded in deuterated

dimethyl sulfoxide (DMSO-d₆), are summarized in the tables below.

¹H NMR Spectral Data
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Chemical Shift (ppm) Multiplicity Assignment

6.59 - 6.63 Triplet N-H

5.26 Triplet O-H

4.44 - 4.46 Triplet -CH₂-

Table 2: Summary of ¹H NMR Spectral Data for Dimethylolurea in DMSO-d₆.[1]

¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~160 C=O

~65 -CH₂-

Table 3: Summary of ¹³C NMR Spectral Data for Dimethylolurea. The exact chemical shifts

can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Analysis
The following protocol describes the general procedure for preparing a sample of

dimethylolurea for ¹H and ¹³C NMR analysis.

Materials and Equipment:

Dimethylolurea sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tube (5 mm diameter)

Vortex mixer (optional)

NMR spectrometer

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1678115?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.benchchem.com/product/b1678115?utm_src=pdf-body
https://www.benchchem.com/product/b1678115?utm_src=pdf-body
https://www.benchchem.com/product/b1678115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

For ¹H NMR, weigh approximately 5-25 mg of the dimethylolurea sample.

For ¹³C NMR, a higher concentration is often required, typically 20-50 mg of the sample.

Transfer the weighed sample into a clean, dry vial.

Dissolution:

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

Gently agitate or vortex the vial to ensure complete dissolution of the sample.

Transfer to NMR Tube:

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid

introducing any solid particles into the tube.

Spectral Acquisition:

Cap the NMR tube and place it in the spinner turbine.

Insert the sample into the NMR spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures. This typically involves tuning and shimming the probe for the specific sample

and solvent. For quantitative ¹³C NMR, inverse-gated decoupling may be used.

Experimental Workflow for NMR Analysis

Sample Preparation NMR Tube Loading Spectral Acquisition

Weigh Dimethylolurea (5-50 mg) Add Deuterated Solvent (e.g., DMSO-d6) Dissolve Sample Transfer Solution to NMR TubeClear Solution Cap and Clean Tube Insert Sample into Spectrometer Shim and Tune Acquire 1H and 13C Spectra Data AnalysisNMR Spectra

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1678115?utm_src=pdf-body
https://www.benchchem.com/product/b1678115?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for NMR analysis of dimethylolurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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